tert-Butyl (3-bromo-5-methoxyphenyl)carbamate
CAS No.:
Cat. No.: VC18093253
Molecular Formula: C12H16BrNO3
Molecular Weight: 302.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16BrNO3 |
|---|---|
| Molecular Weight | 302.16 g/mol |
| IUPAC Name | tert-butyl N-(3-bromo-5-methoxyphenyl)carbamate |
| Standard InChI | InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(15)14-9-5-8(13)6-10(7-9)16-4/h5-7H,1-4H3,(H,14,15) |
| Standard InChI Key | BUNHPAXQMUQZIF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Br)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
tert-Butyl (3-bromo-5-methoxyphenyl)carbamate has the molecular formula C₁₃H₁₈BrNO₃ and a molecular weight of 316.195 g/mol . The IUPAC name derives from its tert-butyl carbamate group attached to a 3-bromo-5-methoxyphenyl backbone. Key structural elements include:
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Aromatic ring: Provides stability and sites for electrophilic substitution.
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Bromine atom: Enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
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Methoxy group: Influences electronic properties and solubility.
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tert-Butyl carbamate: Acts as a protecting group for amines in synthetic pathways.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1177558-66-5 | |
| Molecular Formula | C₁₃H₁₈BrNO₃ | |
| Molecular Weight | 316.195 g/mol | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Density | Not reported | – |
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via carbamate formation from 3-bromo-5-methoxybenzylamine and tert-butyl chloroformate. A general procedure involves:
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Amination: Reacting 3-bromo-5-methoxyphenol with ammonia or a benzylamine derivative to introduce the amine group.
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Carbamate Formation: Treating the amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage .
Reaction Scheme:
Optimization Strategies
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Solvent Selection: Dichloromethane or tetrahydrofuran is preferred for their inertness and solubility.
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Temperature: Reactions are conducted at 0–25°C to minimize side reactions.
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Purification: Column chromatography or recrystallization yields high-purity product (>95%) .
Chemical Reactivity and Applications
Reaction Pathways
The bromine atom at the 3-position enables participation in key transformations:
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Cross-Coupling Reactions: Palladium-catalyzed couplings with boronic acids (Suzuki-Miyaura) to form biaryl structures.
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Nucleophilic Substitution: Replacement of bromine with amines, thiols, or alkoxides.
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Carbamate Deprotection: Acidic or basic hydrolysis yields the free amine for further functionalization.
Pharmaceutical Applications
As a building block, the compound contributes to:
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Kinase Inhibitors: Used in synthesizing analogs targeting cancer pathways.
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Antimicrobial Agents: Functionalization of the aromatic ring enhances bioactivity against resistant strains.
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Prodrugs: The tert-butyl group improves lipophilicity for enhanced membrane permeability.
Table 2: Representative Derivatives and Applications
Future Directions
Research Opportunities
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Catalytic Applications: Explore use in asymmetric synthesis.
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Polymer Chemistry: Incorporate into monomers for functional materials.
Challenges
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Synthetic Scalability: Optimize routes for industrial-scale production.
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Toxicity Profiling: Conduct in vitro and in vivo studies to establish safety thresholds.
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